2-Bromo-5-chlorocinnamic acid
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Overview
Description
The compound “2-Bromo-5-chloroisonicotinic acid” has a CAS Number: 530156-90-2 and a Molecular Weight of 236.45 . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
A similar compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Molecular Structure Analysis
The molecular formula of “2-Bromo-5-chloroisonicotinic acid” is C6H3BrClNO2 . The molecular weight is 236.45 .Chemical Reactions Analysis
There is a study on the conformational analysis, structural and vibrational investigations of trans–2–Chlorocinnamic Acid and trans–4–Chlorocinnamic Acid .Physical And Chemical Properties Analysis
The compound “2-Bromo-5-chloroisonicotinic acid” has a molecular weight of 236.45 .Scientific Research Applications
Antimicrobial and Anticancer Properties
2-Bromo-5-chlorocinnamic acid: derivatives have been studied for their biological efficacy, particularly in treating cancer and bacterial infections . The structure of cinnamic acid allows for modification, which can result in bioactive agents with enhanced efficacy. Some derivatives have shown potent activity against tuberculosis, significant antibacterial activity, and promising anticancer properties.
Pharmacology
In pharmacology, 2-Bromo-5-chlorocinnamic acid is used in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds utilized in medicinal chemistry . These compounds have applications in cross-coupling reactions, catalysis, and as bioactive compounds, indicating their potential in drug development and therapeutic treatments.
Organic Synthesis
This compound plays a role in organic synthesis, particularly in reactions at the benzylic position, which are crucial for constructing complex molecules . It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for synthesizing a wide range of organic compounds.
Material Science
2-Bromo-5-chlorocinnamic acid: is also relevant in material science, where its derivatives can be used in the development of new materials with specific properties . The reversible click chemistries involving boronic acid-mediated cis-diol conjugation are particularly noteworthy, with applications in biomedical devices and material chemistry.
Biochemistry Studies
In biochemistry, 2-Bromo-5-chlorocinnamic acid is used to study benzylic halides’ reactions, which are important for understanding the behavior of biomolecules and developing biochemical assays . Its reactivity can shed light on metabolic pathways and enzyme-catalyzed reactions.
Medical Research
Medical research has investigated the use of 2-Bromo-5-chlorocinnamic acid derivatives for their potential therapeutic applications. These studies focus on developing new treatments for various diseases, leveraging the compound’s ability to interact with biological systems .
Neuroprotective Agents
Research has proven that cinnamic acid derivatives have neuroprotective abilities, and scientists continue to search for agents based on cinnamic acid with better biological activity . This indicates a potential application of 2-Bromo-5-chlorocinnamic acid in the development of treatments for neurological disorders.
Mechanism of Action
Target of Action
Cinnamic acid derivatives, which include 2-bromo-5-chlorocinnamic acid, have been reported to exhibit a wide range of biological activities . The specific targets would depend on the biological activity being considered.
Mode of Action
For instance, some cinnamic acid derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with essential biochemical processes .
Biochemical Pathways
For example, some cinnamic acid derivatives have been found to inhibit the biosynthesis of certain proteins or nucleic acids, disrupt cell membrane integrity, or modulate signal transduction pathways .
Result of Action
Cinnamic acid derivatives have been reported to induce a variety of cellular responses, such as cell cycle arrest, apoptosis, or changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chlorocinnamic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall biological activity .
Safety and Hazards
Future Directions
The compound “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it may have potential future applications in the treatment of diabetes.
properties
IUPAC Name |
(E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJYSNCWOJZLX-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Bromo-5-chlorophenyl)acrylic acid |
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